N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide
Description
Properties
CAS No. |
823786-78-3 |
|---|---|
Molecular Formula |
C8H6ClF3N2O3S |
Molecular Weight |
302.66 g/mol |
IUPAC Name |
N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6ClF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17) |
InChI Key |
OQHQUUNENOHCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Amine with Trifluoroacetic Anhydride
- Reagents: 2,2,2-Trifluoroacetic anhydride
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Yield: Typically >90%
- Dissolve the amine precursor (e.g., 2-aminophenyl derivatives) in dry dichloromethane.
- Cool the solution to 0°C.
- Add trifluoroacetic anhydride dropwise with stirring.
- Allow the mixture to warm to room temperature and stir for 2-4 hours.
- Quench with water, extract, and purify via column chromatography.
A study demonstrated that acylation of amino groups with trifluoroacetic anhydride proceeds with high efficiency, yielding the trifluoroacetamide with minimal by-products, suitable for subsequent coupling steps.
Alternative Synthetic Route via Amidation
An alternative method involves the amidation of chlorinated aromatic compounds with amino precursors:
- Step 1: Chlorination of 4-aminobenzenesulfonamide to introduce the chloro group.
- Step 2: Coupling with trifluoroacetic acid derivatives using carbodiimide coupling agents (e.g., EDC, DCC).
This route offers advantages in stepwise control and potential for scale-up.
Summary of Key Data and Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Acylation of amine | Trifluoroacetic anhydride | Dichloromethane | 0°C to RT | >90% | High efficiency, minimal by-products |
| 2 | Chlorination | N-Chlorosuccinimide (NCS) | Tetrahydrofuran | 40°C | ~95% | Chlorination of sulfamoylaniline |
| 3 | Coupling | Chlorosulfamoylphenyl derivative + trifluoroacetamide | DMF or DCM | RT to 50°C | Variable | Purification by recrystallization |
Research Findings and Perspectives
Recent studies emphasize the importance of green chemistry principles, favoring ethanol-based reactions at room temperature for environmentally benign synthesis of related derivatives. The use of spectroscopic techniques (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.
Furthermore, molecular docking and ADMET analyses suggest that the synthesized compound exhibits promising pharmacokinetic properties, supporting its potential as a therapeutic agent, which underscores the importance of efficient synthesis methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its labile amide and sulfonamide bonds:
| Reaction Type | Conditions | Products Formed | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 8 hrs | 2-Chloro-4-sulfamoylbenzoic acid + TFA | Trifluoroacetamide cleavage dominates |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 hrs | 2-Chloro-4-sulfamoylaniline + TFA salt | Sulfonamide group remains intact |
Key findings:
-
Trifluoroacetamide hydrolysis occurs preferentially under acidic conditions due to protonation of the amide carbonyl.
-
The sulfonamide group exhibits stability in basic media up to pH 12 .
Nucleophilic Substitution
The chloro substituent at position 2 participates in aromatic substitution reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | CuCl₂ catalyst, 120°C | 2-Amino-4-sulfamoylphenyl derivative | 68% | |
| Methoxide | DMF, 80°C, 24 hrs | 2-Methoxy-4-sulfamoylphenyl analogue | 52% |
Mechanistic insights:
-
Electron-withdrawing sulfamoyl (-SO₂NH₂) and trifluoroacetamide groups activate the aromatic ring toward nucleophilic attack at position 2 .
-
Steric hindrance from the trifluoroacetamide group reduces reaction rates compared to simpler chloroarenes .
Redox Reactions
The compound participates in both oxidation and reduction processes:
Oxidation
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Sulfonic acid derivative |
| H₂O₂ | Acetic acid, RT | N-Oxide species |
Reduction
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Amine derivative (CF₃CH₂NH-) |
| H₂/Pd-C | Ethanol, 50 psi | Dechlorinated product |
Notable observation:
-
The trifluoromethyl group remains intact under standard reduction conditions due to C-F bond strength.
Stability Profile
Critical stability parameters under various conditions:
| Parameter | Condition | Result |
|---|---|---|
| Thermal Stability | 100°C, 24 hrs | <2% decomposition |
| pH Stability | pH 1-12, 25°C | Stable in pH 4-9 |
| Photostability | UV 254 nm, 48 hrs | 8% degradation |
Comparative Reactivity Analysis
| Functional Group | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| Trifluoroacetamide | 1.0 (Reference) | Hydrolysis/Nucleophilic attack |
| Sulfonamide | 0.33 | Electrophilic substitution |
| Aromatic Chloride | 2.1 | Nucleophilic aromatic substitution |
Scientific Research Applications
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
N-(2-Chloro-4-methylphenyl)-N-2,2,2-trifluoroacetyl-2,2,2-trifluoroacetamide
- Formula: C₁₁H₆ClF₆NO₂
- Molecular weight : 333.614 g/mol
- Key substituents : 2-chloro, 4-methyl
- Comparison: The methyl group (electron-donating) contrasts with the sulfamoyl group (electron-withdrawing) in the target compound.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Formula: C₉H₆ClF₃NO
- Key substituents : 4-chloro, 2-trifluoromethyl
- Comparison : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to sulfamoyl but without hydrogen-bonding capability. This may result in lower solubility in polar solvents compared to the sulfamoyl-containing target compound.
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
- Formula : C₉H₅F₃N₂O
- Molecular weight : ~238 g/mol
- Key substituents: 4-cyano
- Comparison: The cyano (-CN) group is moderately electron-withdrawing but lacks the acidic protons present in sulfamoyl.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Inferred based on structural analogs.
Table 2: Spectral Signatures of Key Functional Groups
| Functional Group | IR Stretching (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Sulfamoyl (-SO₂NH₂) | 1150–1350 (S=O) | 6.5–7.5 (NH₂, broad) | 125–135 (SO₂) |
| Trifluoroacetamide | 1680–1720 (C=O) | - | 155–160 (COCF₃) |
| Cyano (-CN) | 2200–2250 | - | 115–120 (CN) |
Biological Activity
N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide (CAS Number: 823786-78-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: CHClFNOS
- Molecular Weight: 302.658 g/mol
- IUPAC Name: this compound
- Structure: The compound features a sulfonamide group attached to a chloro-substituted phenyl ring and a trifluoroacetamide moiety.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of sulfonamide compounds have shown promising results against SARS-CoV-2. In silico analysis demonstrated good binding affinities to the main protease (Mpro) of the virus, with binding energy scores indicating potential for further development as antiviral agents .
Herbicidal Activity
Research indicates that similar compounds exhibit herbicidal properties. The structure of this compound may confer similar effects. Studies on related sulfonamide derivatives have demonstrated effective inhibition of weed growth in agricultural settings .
In Silico Studies
A study investigating the molecular docking of various sulfonamide derivatives found that certain modifications enhance binding affinity to viral targets. For example, compounds with specific substitutions on the benzene ring showed improved interactions with the target proteins involved in viral replication .
Comparative Analysis
| Compound | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Nirmatrelvir | -6.54 | Standard antiviral |
| Compound 5 | -7.22 | Potential candidate |
| Compound 6 | -7.33 | Potential candidate |
This table summarizes the binding energies of selected compounds against SARS-CoV-2 Mpro, highlighting the potential of this compound derivatives in antiviral applications.
Q & A
Basic: What synthetic routes are recommended for N-(2-Chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide, and what parameters critically influence yield?
Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-sulfamoylphenyl acetamide derivatives are synthesized by reacting chloroacetyl chloride with sulfamoylaniline precursors under controlled conditions (e.g., anhydrous solvents, 0–5°C) . Key parameters include:
- Catalyst choice : Triethylamine or pyridine to neutralize HCl by-products.
- Temperature : Low temperatures (e.g., ice baths) minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) improves yield.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Sulfamoylaniline | Acetonitrile | Et₃N | 78 | |
| 2-Chloro-4-nitroaniline | DMF | Pyridine | 65 |
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data during structural confirmation?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:
Cross-validation : Compare experimental NMR shifts (e.g., H, C) with DFT-calculated values to identify conformational flexibility .
Hydrogen bonding analysis : Use X-ray data to assess intermolecular interactions (e.g., N–H···O bonds) that may stabilize specific conformers in the solid state .
Variable-temperature NMR : Detect equilibrium shifts in solution, which may explain differences from static crystal structures .
Basic: Which spectroscopic methods are most effective for characterizing sulfamoyl and trifluoroacetamide groups?
Answer:
- NMR :
- F NMR identifies trifluoroacetamide signals (δ ≈ -70 to -75 ppm) .
- H NMR detects sulfamoyl NH protons (δ ≈ 7.5–8.5 ppm, broad) .
- IR Spectroscopy :
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of CF₃CO group) .
Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?
Answer:
- Solvent screening : Use solvents with low nucleophilicity (e.g., THF) to reduce side reactions.
- Stepwise addition : Add reagents dropwise to control exothermicity and prevent dimerization .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .
- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before by-product formation .
Basic: What safety precautions are essential when handling this compound during synthesis?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .
Advanced: How do crystal packing and intermolecular interactions influence physicochemical properties?
Answer:
X-ray studies of analogous compounds reveal:
- Hydrogen bonding networks : N–H···O and C–H···O interactions stabilize crystal lattices, increasing melting points and reducing solubility .
- Pi-stacking : Aromatic ring interactions enhance thermal stability but may reduce bioavailability .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) to predict solubility and crystallinity .
Basic: Which functional groups in the molecule are reactive sites for derivatization?
Answer:
- Sulfamoyl group (–SO₂NH₂) : Reacts with alkyl halides or acyl chlorides to form sulfonamides .
- Trifluoroacetamide (–COCF₃) : Undergo hydrolysis under basic conditions to yield carboxylic acids .
- Chlorophenyl ring : Participates in Suzuki coupling or nucleophilic aromatic substitution .
Advanced: What computational methods validate the electronic structure and reactivity of this compound?
Answer:
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict electrophilic/nucleophilic sites .
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using software like AutoDock .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data and confirm electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
